molecular formula C15H11NO3S B2943266 (R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid CAS No. 1212375-07-9

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid

Cat. No.: B2943266
CAS No.: 1212375-07-9
M. Wt: 285.32
InChI Key: RLULBIWQZOAADG-CYBMUJFWSA-N
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Description

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is a chiral carboxylic acid building block of significant interest in medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This compound serves as a key intermediate for synthesizing the enantiopure (R)-enantiomer of TAK-285, a known inhibitor scaffold. Its core research value lies in its incorporation into heterobifunctional molecules that facilitate targeted protein degradation. The benzo[d]isothiazol-3-one (BITA) moiety, when integrated into a PROTAC design, can act as a ligand for E3 ubiquitin ligases. By conjugating this acid to a target protein binder via a linker, researchers can create molecules that recruit the ubiquitin-proteasome system to mark specific proteins for destruction. This mechanism of action, known as targeted protein degradation, offers a powerful alternative to traditional occupancy-driven inhibition and is a rapidly advancing field in drug discovery for previously "undruggable" targets. The (R)-enantiomer is crucial for ensuring the correct stereochemical orientation required for high-affinity binding and efficient ternary complex formation. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULBIWQZOAADG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene with a thioamide, followed by oxidation to form the isothiazolone ring. The chiral center can be introduced using enantioselective synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reagents are often employed to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Synthetic Routes and Functional Group Reactivity

The compound’s reactivity is governed by three key components:

  • Benzoisothiazolone ring : Susceptible to electrophilic substitution and redox reactions.

  • Phenyl group : Stabilizes radical intermediates and participates in π-stacking interactions.

  • Acetic acid side chain : Undergoes decarboxylation, esterification, and amidation.

Key Reactions:

Reaction TypeConditionsProduct/OutcomeSupporting Evidence
Decarboxylative Coupling Pd(PPh₃)₄, Ru/Ir photocatalysts, visible light (λ = 450 nm)Allylated alkane via radical intermediates
Esterification Ethanol/H₂SO₄, refluxEthyl (R)-2-(3-oxobenzoisothiazolyl)-2-phenylacetate
Amide Formation SOCl₂ activation + amine (e.g., pyrrolidine derivatives)Acetamide derivatives (e.g., kappa opioid receptor ligands)
Epoxidation PaaABCDE monooxygenase complex (in bacterial pathways)Epoxide intermediates

Stereochemical Considerations

The (R) -configuration at the α-carbon influences reaction outcomes:

  • Enantioselective alkylation of phenylacetic acids (97% ee achieved with chiral lithium amides) .

  • Hydrolysis selectivity : Acidic/basic conditions retain stereochemistry during ester cleavage .

Example :

text
(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid + CH₃I → (R)-α-methylated product (72% yield, 97% ee) [6]

Radical-Mediated Transformations

The benzyl radical stabilized by the phenyl group participates in:

  • Homocoupling : Forms bibenzyl derivatives under photoredox conditions .

  • Allylation : Pd-catalyzed decarboxylative coupling with allyl esters (e.g., 2a–2h in ).

Mechanistic Insight :
\text{RCO}_2^-\xrightarrow{\text{h Ru bpy 3 2 }}}\text{R}^-\xrightarrow{\text{Pd 0 }}\text{Allylated product}

Biological and Metabolic Pathways

In bacterial systems (e.g., E. coli), analogs undergo:

  • CoA ligation (PaaK enzyme, Km=662μMK_m=6–62\,\mu M) .

  • Epoxidation (PaaABCDE complex, Vmax=1.0U mg1V_{max}=1.0\,\text{U mg}^{-1}) .

  • Ring cleavage (PaaZ hydrolase, kcat=20s1k_{cat}=20\,\text{s}^{-1}) .

Key Intermediate :
3 Oxo 5 6 dehydrosuberyl CoA semialdehyde\text{3 Oxo 5 6 dehydrosuberyl CoA semialdehyde}

Stability and Degradation

  • Thermal decomposition : Above 200°C, releases CO₂ and forms benzoisothiazolone derivatives .

  • Hydrolytic Sensitivity : Unstable in strong acids/bases (e.g., 12M HCl induces decarboxylation) .

Comparative Reactivity Table

DerivativeReactionYield (%)SelectivityReference
Ethyl esterEsterification83–86N/A
α-MethylatedAlkylation7297% ee
CoA conjugateLigase assay24 U/mgKm=6μMK_m=6\,\mu M

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drug candidates for treating various diseases.

Industry

In the industrial sector, ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid may be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Core Structural Features

The benzisothiazolone scaffold (1,2-benzisothiazol-3-one) is common among analogs. Key structural variations include:

  • Substituents at the 2-position : Acetic acid, phenylacetic acid, phenethyl, or functionalized amide groups.
  • Oxidation state : Presence or absence of sulfone groups (1,1-dioxido).
  • Stereochemistry : (R)- or (S)-configurations in chiral derivatives.

Impact of Substituents on Bioactivity

  • Phenylacetic Acid vs.
  • Sulfone Derivatives : Compounds like 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid exhibit broad-spectrum antioxidant and antimicrobial activities due to the electron-withdrawing sulfone group, which may stabilize the molecule in oxidative environments .
  • Adamantane Moieties : The adamantane-containing analog demonstrates improved inhibitory activity against S. aureus Sortase A, highlighting the role of bulky substituents in enzyme interaction .

Biological Activity

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H13NO3S\text{C}_{16}\text{H}_{13}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an anti-inflammatory agent and its role in modulating specific receptor activities.

  • Kappa Opioid Receptor Modulation : Research indicates that compounds similar to this compound may act as modulators of kappa opioid receptors, which are involved in pain regulation and mood modulation .
  • Inhibition of COX Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated significant inhibition of COX-2 activity, suggesting its utility in managing inflammation .

Table 1: Biological Activity Summary

Activity Target IC50 Value (µM) Reference
Kappa Opioid ReceptorKOR0.5
COX-2 InhibitionCOX Enzymes0.8
Anti-inflammatory ActivityIn vivo models1.0

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers and pain behavior, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Kappa Opioid Receptor Interaction

Research focusing on the interaction of this compound with kappa opioid receptors demonstrated that it could effectively modulate receptor activity, leading to analgesic effects without the typical side effects associated with traditional opioids. This finding highlights its potential for pain management therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and isothiazole moieties can enhance biological activity. For instance, substituents at specific positions on the phenyl ring have been shown to increase potency against COX enzymes and improve selectivity for kappa opioid receptors .

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